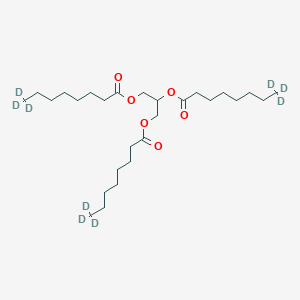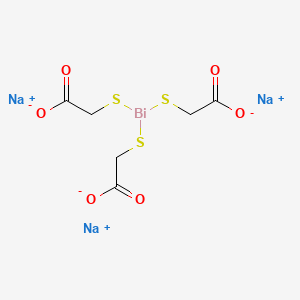
Sodium bismuth thioglycollate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bismuth thioglycollate is a chemical compound that combines the properties of bismuth, sodium, and thioglycolic acid. This compound has been explored for various applications, particularly in the fields of medicine and chemistry. Its unique combination of elements allows it to exhibit properties that are beneficial for specific scientific and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions: Sodium bismuth thioglycollate can be synthesized through a reaction involving bismuth salts and sodium thioglycollate. The typical reaction involves dissolving bismuth nitrate in water, followed by the addition of sodium thioglycollate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The compound is then purified through filtration and crystallization processes to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions: Sodium bismuth thioglycollate undergoes several types of chemical reactions, including:
Oxidation: The thioglycollate component can be oxidized to form dithiodiglycollate.
Reduction: Bismuth in the compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The thioglycollate group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands can be introduced in the presence of catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Dithiodiglycollate and other sulfur-containing compounds.
Reduction: Reduced bismuth species.
Substitution: New thioglycollate derivatives with different functional groups.
科学的研究の応用
Sodium bismuth thioglycollate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is employed in microbiological media to create anaerobic conditions, facilitating the growth of anaerobic bacteria.
Medicine: Historically, it has been used in the treatment of syphilis and other infections due to its antimicrobial properties.
Industry: It finds applications in the leather industry for depilation and in the cosmetics industry for hair removal products.
作用機序
Sodium bismuth thioglycollate can be compared with other bismuth and thioglycollate compounds:
Bismuth Subsalicylate: Used primarily for gastrointestinal disorders, it shares antimicrobial properties but lacks the thiol group.
Sodium Thioglycollate: Commonly used in microbiological media, it lacks the bismuth component and thus has different antimicrobial properties.
Bismuth Nitrate: Used in various chemical reactions, it does not have the reducing properties of thioglycollate.
Uniqueness: this compound’s uniqueness lies in its combination of bismuth and thioglycollate, providing both antimicrobial and reducing properties. This dual functionality makes it particularly useful in applications requiring both properties.
類似化合物との比較
- Bismuth Subsalicylate
- Sodium Thioglycollate
- Bismuth Nitrate
特性
CAS番号 |
150-49-2 |
|---|---|
分子式 |
C6H6BiNa3O6S3 |
分子量 |
548.3 g/mol |
IUPAC名 |
trisodium;2-[bis(carboxylatomethylsulfanyl)bismuthanylsulfanyl]acetate |
InChI |
InChI=1S/3C2H4O2S.Bi.3Na/c3*3-2(4)1-5;;;;/h3*5H,1H2,(H,3,4);;;;/q;;;+3;3*+1/p-6 |
InChIキー |
WFPLKLBJDHWTHE-UHFFFAOYSA-H |
正規SMILES |
C(C(=O)[O-])S[Bi](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+].[Na+] |
関連するCAS |
68-11-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




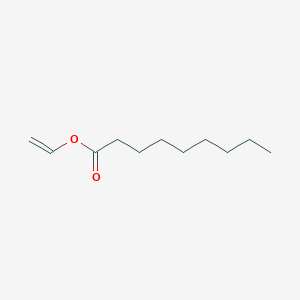


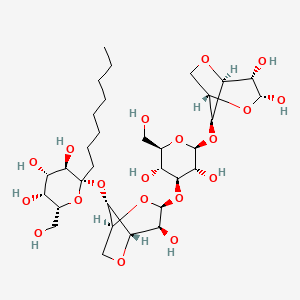
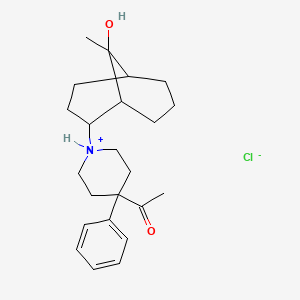
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
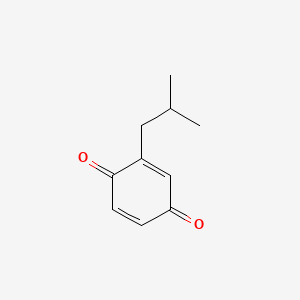
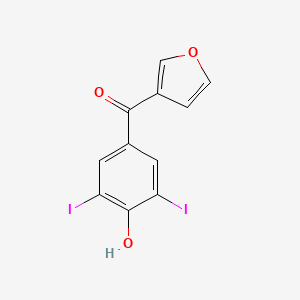
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)


